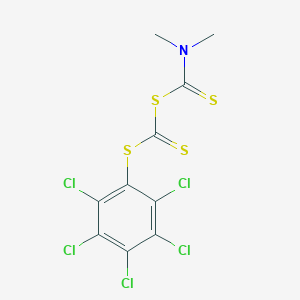
(2,3,4,5,6-pentachlorophenyl)sulfanylcarbothioyl N,N-dimethylcarbamodithioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,3,4,5,6-pentachlorophenyl)sulfanylcarbothioyl N,N-dimethylcarbamodithioate, commonly known as pentachlorothioanisole (PCTA), is a chemical compound that has been widely used in scientific research applications due to its unique properties. PCTA is a synthetic organic compound that belongs to the family of carbamodithioate esters. It is a white crystalline solid that has a strong odor and is highly toxic.
作用机制
(2,3,4,5,6-pentachlorophenyl)sulfanylcarbothioyl N,N-dimethylcarbamodithioate acts by inhibiting the activity of enzymes that are essential for the growth and survival of microorganisms. It works by binding to the active site of the enzyme, thereby preventing the substrate from binding and inhibiting the enzyme's activity. This mechanism of action makes (2,3,4,5,6-pentachlorophenyl)sulfanylcarbothioyl N,N-dimethylcarbamodithioate highly effective against a wide range of microorganisms.
生化和生理效应
Studies have shown that (2,3,4,5,6-pentachlorophenyl)sulfanylcarbothioyl N,N-dimethylcarbamodithioate can have adverse effects on the biochemical and physiological processes in living organisms. (2,3,4,5,6-pentachlorophenyl)sulfanylcarbothioyl N,N-dimethylcarbamodithioate has been found to be toxic to both animals and humans, and exposure to high concentrations of (2,3,4,5,6-pentachlorophenyl)sulfanylcarbothioyl N,N-dimethylcarbamodithioate can lead to severe health problems. (2,3,4,5,6-pentachlorophenyl)sulfanylcarbothioyl N,N-dimethylcarbamodithioate has been shown to have carcinogenic properties and can cause mutations in the DNA of living organisms.
实验室实验的优点和局限性
(2,3,4,5,6-pentachlorophenyl)sulfanylcarbothioyl N,N-dimethylcarbamodithioate has several advantages for use in laboratory experiments, including its high potency and broad-spectrum activity against microorganisms. However, its toxicity and potential health hazards make it challenging to handle and use safely in the laboratory. Researchers must take appropriate precautions when working with (2,3,4,5,6-pentachlorophenyl)sulfanylcarbothioyl N,N-dimethylcarbamodithioate to avoid accidental exposure.
未来方向
There are several future directions for research on (2,3,4,5,6-pentachlorophenyl)sulfanylcarbothioyl N,N-dimethylcarbamodithioate. One area of interest is the development of safer and more effective alternatives to (2,3,4,5,6-pentachlorophenyl)sulfanylcarbothioyl N,N-dimethylcarbamodithioate for use in scientific research applications. Another area of interest is the study of the long-term effects of exposure to (2,3,4,5,6-pentachlorophenyl)sulfanylcarbothioyl N,N-dimethylcarbamodithioate on the environment and living organisms. Further research is needed to better understand the mechanisms of action of (2,3,4,5,6-pentachlorophenyl)sulfanylcarbothioyl N,N-dimethylcarbamodithioate and its potential health hazards.
合成方法
(2,3,4,5,6-pentachlorophenyl)sulfanylcarbothioyl N,N-dimethylcarbamodithioate can be synthesized by the reaction of pentachlorophenol with carbon disulfide followed by the reaction of the resulting intermediate with dimethylamine. The synthesis of (2,3,4,5,6-pentachlorophenyl)sulfanylcarbothioyl N,N-dimethylcarbamodithioate is a complex process that requires specialized equipment and expertise.
科学研究应用
(2,3,4,5,6-pentachlorophenyl)sulfanylcarbothioyl N,N-dimethylcarbamodithioate has been used in various scientific research applications, including its use as a fungicide, insecticide, and herbicide. It has also been used as a reagent in analytical chemistry for the determination of trace amounts of metals in environmental samples. (2,3,4,5,6-pentachlorophenyl)sulfanylcarbothioyl N,N-dimethylcarbamodithioate has been found to be effective in inhibiting the growth of fungi and bacteria, making it a valuable tool in the study of microbial ecology.
属性
CAS 编号 |
19378-05-3 |
|---|---|
产品名称 |
(2,3,4,5,6-pentachlorophenyl)sulfanylcarbothioyl N,N-dimethylcarbamodithioate |
分子式 |
C10H6Cl5NS4 |
分子量 |
445.7 g/mol |
IUPAC 名称 |
(2,3,4,5,6-pentachlorophenyl)sulfanylcarbothioyl N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C10H6Cl5NS4/c1-16(2)9(17)20-10(18)19-8-6(14)4(12)3(11)5(13)7(8)15/h1-2H3 |
InChI 键 |
UXBNOOUEHRPLEN-UHFFFAOYSA-N |
SMILES |
CN(C)C(=S)SC(=S)SC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
规范 SMILES |
CN(C)C(=S)SC(=S)SC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
其他 CAS 编号 |
19378-05-3 |
同义词 |
N,N-dimethyl-1-(2,3,4,5,6-pentachlorophenyl)sulfanylcarbothioylsulfany l-methanethioamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



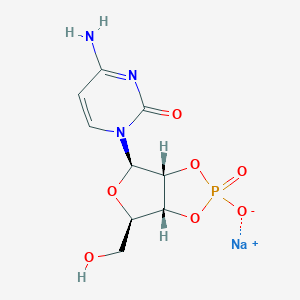
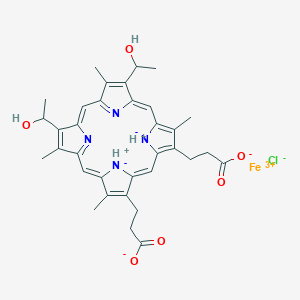
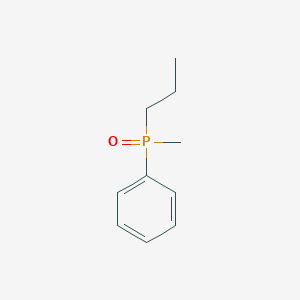
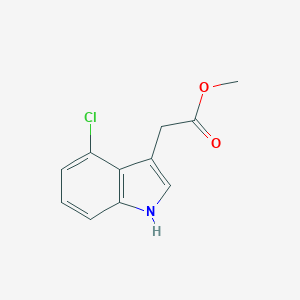
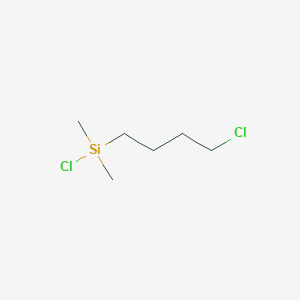
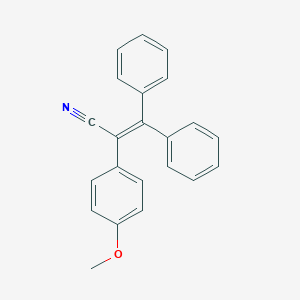
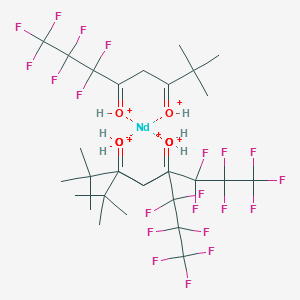
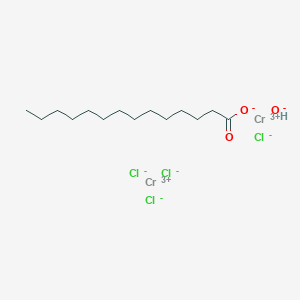
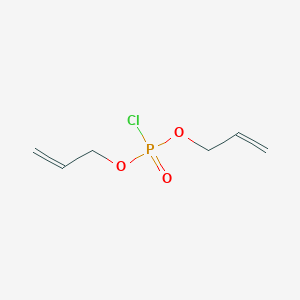
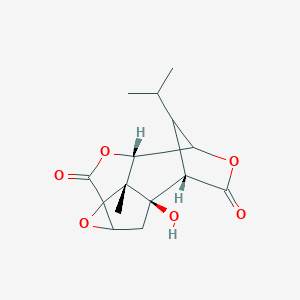
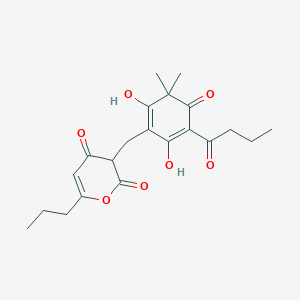
![(2Z,4E,6E,8E,10E,12E,14E)-2-[(1E,3E,5E,7E)-12-hydroxy-4,8,12-trimethyltrideca-1,3,5,7-tetraenyl]-7,11,15,19-tetramethylicosa-2,4,6,8,10,12,14,18-octaenal](/img/structure/B97472.png)

